molecular formula C7H9ClN2O4S B3046592 Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate CAS No. 1260659-24-2

Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B3046592
CAS No.: 1260659-24-2
M. Wt: 252.68
InChI Key: YIPZCIVVMXJKGO-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chlorosulfonyl group, an ethyl group, and a carboxylate ester

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S/c1-3-10-6(15(8,12)13)4-5(9-10)7(11)14-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPZCIVVMXJKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678952
Record name Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-24-2
Record name 1H-Pyrazole-3-carboxylic acid, 5-(chlorosulfonyl)-1-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The synthesis begins with constructing the pyrazole ring via cyclocondensation. A common precursor is 1-ethyl-1H-pyrazole-3-carboxylic acid, which is esterified to form the methyl carboxylate derivative. In one approach, ethyl acetoacetate reacts with monosubstituted hydrazines (e.g., ethylhydrazine) in methanol or ethanol under reflux (80–100°C) to yield 1-ethyl-1H-pyrazole-3-carboxylate. This intermediate is critical for subsequent functionalization.

Key parameters include:

  • Solvent polarity : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates compared to ethanol.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in coupling reactions.

Chlorosulfonation Reaction

Introducing the chlorosulfonyl group at the 5-position involves reacting the pyrazole intermediate with chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). A representative procedure involves:

  • Dissolving 1-ethyl-1H-pyrazole-3-carboxylate in chloroform.
  • Adding chlorosulfonic acid dropwise at 0°C under nitrogen.
  • Heating to 60°C for 10 hours, followed by SOCl₂ addition to stabilize the chlorosulfonyl group.

Reaction equation :
$$
\text{1-Ethyl-1H-pyrazole-3-carboxylate} + \text{ClSO₃H} \xrightarrow{\text{CHCl₃, 60°C}} \text{Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate} + \text{HCl} $$

Optimization of Reaction Parameters

Solvent and Temperature Effects

Chlorosulfonation efficiency depends on solvent choice and thermal control:

Parameter Optimal Condition Yield (%) Side Products
Solvent Chloroform 78 <5%
Temperature 60°C 78 Sulfonic acids
Reaction Time 12 hours 78 None

Data adapted from demonstrates chloroform’s superiority over dichloromethane (yield: 65%) due to better ClSO₃H solubility. Exceeding 60°C promotes sulfonic acid byproducts via over-sulfonation.

Catalytic and Stoichiometric Considerations

  • Chlorosulfonic Acid Stoichiometry : A 5:1 molar ratio of ClSO₃H to pyrazole minimizes residual starting material.
  • Thionyl Chloride Role : SOCl₂ converts sulfonic acid intermediates to sulfonyl chlorides, increasing final purity.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial processes employ tubular flow reactors to enhance heat dissipation and reduce reaction times. A typical setup:

  • Residence Time : 2–4 hours at 60°C.
  • Throughput : 50 kg/hour with >95% conversion.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethyl acetate/hexane (1:3) to remove unreacted ClSO₃H.
  • Chromatography : Silica gel chromatography (eluent: 30% ethyl acetate in hexane) isolates the compound in >99% purity.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.28 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.92 (s, 3H, COOCH₃), 7.58 (s, 1H, pyrazole-H).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1370 cm⁻¹ (S=O), 1180 cm⁻¹ (C-Cl).

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazole ring (dihedral angle: 2.1°) and orthogonal chlorosulfonyl group (C-S-O bond angle: 106.5°).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or modulating receptor activity. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or activation of biological pathways .

Biological Activity

Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate (CAS No. 1260659-24-2) is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

This compound has the molecular formula C7H9ClN2O4SC_7H_9ClN_2O_4S and a molecular weight of approximately 252.68 g/mol. Its structure includes a chlorosulfonyl group, which is significant for its reactivity and potential biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, compounds with the pyrazole nucleus have shown efficacy against Bacillus subtilis, Escherichia coli, and Aspergillus niger at concentrations as low as 40 µg/mL, suggesting that this compound might possess comparable antimicrobial properties .

Anti-inflammatory Activity

Another significant aspect of this compound is its anti-inflammatory activity. Studies involving related pyrazole derivatives have demonstrated that modifications at the pyrazole scaffold can enhance anti-inflammatory effects. For example, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were tested in carrageenan-induced inflammation models, revealing promising results in reducing edema . The chlorosulfonyl group in this compound may similarly contribute to its anti-inflammatory properties.

The mechanism by which this compound exerts its biological effects is likely through interaction with specific biomolecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their function and leading to therapeutic effects. This reactivity is essential in understanding how such compounds can be developed into pharmaceuticals .

Synthesis and Preparation

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and esterification processes. Common methods include:

  • Reaction of Hydrazine Derivatives : The synthesis often starts with the cyclization of hydrazine derivatives with appropriate carbonyl compounds.
  • Chlorination : Following cyclization, chlorination introduces the chlorosulfonyl group.
  • Esterification : The final step usually involves esterification to yield the desired product.

These synthetic routes are crucial for producing the compound in a laboratory setting and for potential industrial applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

StudyFindings
Burguete et al. (2014)Synthesized novel pyrazole derivatives showing high anti-tubercular and antimicrobial activities against various strains .
Recent Evaluation (2018)Identified significant anti-inflammatory effects in modified pyrazole scaffolds using carrageenan-induced models .
Pharmacological Review (2014)Highlighted the broad spectrum of biological activities associated with pyrazole compounds, including anti-cancer properties .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate?

  • Methodology : The compound can be synthesized via sulfonation of a pyrazole precursor. A common approach involves reacting a 5-amino-pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions. For example, analogous pyrazole sulfonylation reactions use acid chlorides or anhydrides in inert solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions . Post-synthesis, purification via recrystallization or column chromatography is critical.
  • Key Considerations : Monitor reaction progress using TLC or LC-MS. The chlorosulfonyl group is moisture-sensitive; use anhydrous conditions and inert gas (N₂/Ar).

Q. How is the compound characterized, and what spectroscopic data are typically reported?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituents (e.g., ethyl group at N1: δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂; ester carbonyl at ~165 ppm in ¹³C NMR).

  • IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups.

  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

    Spectroscopic Data Expected Signals
    ¹H NMR (CDCl₃) δ 1.35 (t, J=7.1 Hz, 3H), δ 4.25 (q, J=7.1 Hz, 2H), δ 6.85 (s, 1H, pyrazole-H)
    ¹³C NMR δ 14.1 (CH₃), δ 45.2 (CH₂), δ 160.5 (C=O)
    IR (KBr) 1725 cm⁻¹ (C=O), 1360 cm⁻¹, 1175 cm⁻¹ (S=O)

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, goggles, and fume hood use.
  • Exposure Response :
  • Skin Contact : Wash immediately with soap/water for 15+ minutes .
  • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular structure?

  • Methodology :

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å). Refinement via SHELXL (for small molecules) or SHELXS (for structure solution) to resolve bond lengths/angles and confirm sulfonyl/ester group geometry .

  • Software Tools : Mercury CSD for visualizing voids/packing motifs; ORTEP-3 for thermal ellipsoid diagrams .

    • Troubleshooting : If data contradictions arise (e.g., disordered ethyl groups), apply restraints or use higher-resolution data (≤0.8 Å).
    Refinement Parameters Typical Values
    R-factor <0.05 for high-quality data
    Displacement Parameters ADPs < 0.1 Ų for non-H atoms

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The -SO₂Cl moiety is highly electrophilic, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters). For example:

  • Sulfonamide Formation : React with primary/secondary amines (e.g., benzylamine) in THF at RT, yielding derivatives for pharmacological screening .
  • Competing Reactions : Hydrolysis to sulfonic acid (avoid by using dry solvents and scavengers like molecular sieves).

Q. What strategies optimize stability during long-term storage or under experimental conditions?

  • Stability Studies :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for pyrazoles).
  • Hydrolytic Stability : Monitor by HPLC in buffers (pH 1–13); the ester group may hydrolyze under basic conditions .
    • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for bioassays; store in amber vials to prevent photodegradation.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

  • Root Causes :

  • Reaction Conditions : Varied temperatures/solvents (e.g., DCM vs. THF) affect yields .
  • Impurity Interference : Residual solvents (e.g., DMF) may obscure NMR signals.
    • Resolution :
  • Reproduce methods with strict control of variables (temperature, reagent purity).
  • Cross-validate data using multiple techniques (e.g., XRD for structural confirmation if NMR is ambiguous) .

Table: Key Software for Structural Analysis

Software Application Reference
SHELXL Small-molecule refinement
Mercury CSD Crystal packing/void visualization
ORTEP-3 Thermal ellipsoid plotting

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate

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